Isononyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDKYHPHANITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058675 | |
| Record name | 7-Methyl-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isononanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2430-22-0, 27458-94-2, 68526-84-1 | |
| Record name | 7-Methyl-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanol, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C8-10-iso-, C9-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Methyl-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Alcohols, C8-10-iso-, C9-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISONONYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY36Z95MC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Mechanisms of Isononyl Alcohol
Industrial Synthesis Pathways of Isononyl Alcohol
This compound is mainly produced through the hydroformylation of isooctene with synthesis gas to form isononyl aldehyde, which is subsequently hydrogenated to this compound. google.com Various industrial processes have been developed for this synthesis. google.com
Hydroformylation of Octenes (Oxo Process) in this compound Production
The hydroformylation of octenes, also known as the oxo process, is a crucial step in the production of this compound. matthey.comintratec.uswikipedia.org This reaction involves the addition of carbon monoxide (CO) and hydrogen (H₂) – collectively known as synthesis gas (syngas) – to an olefin (octene) to produce an aldehyde. matthey.comwikipedia.org Syngas is typically a mixture primarily composed of hydrogen and carbon monoxide, with varying amounts of carbon dioxide and methane. wikipedia.orgdoe.govineratec.deglobalsyngas.org
The general reaction can be represented as:
RCH=CH₂ + CO + H₂ → RCH₂CH₂CHO (linear aldehyde) + RCH(CH₃)CHO (branched aldehyde)
In the case of this compound synthesis, the olefin feedstock is typically mixed octenes, often derived from the dimerization of butenes. atamanchemicals.comwikipedia.orgmatthey.com The hydroformylation of these branched octenes yields a mixture of branched C9 aldehydes (isononyl aldehydes). This is followed by a hydrogenation step, where the aldehydes are converted into the corresponding alcohols (this compound isomers). atamanchemicals.comgoogle.commatthey.comintratec.us
Catalysts play a critical role in the hydroformylation process. Historically, cobalt-containing catalysts were used, often requiring high pressures and temperatures, which could lead to significant byproduct formation. intratec.usmatthey.com More modern processes, such as the LP Oxo℠ Process, utilize rhodium-based catalysts, which allow for lower operating pressures and temperatures, resulting in higher efficiency and reduced byproduct generation. matthey.commatthey.com
The LP Oxo℠ Process, developed by Johnson Matthey and Dow, is an example of a rhodium-catalyzed hydroformylation process used for INA production. matthey.commatthey.com This process hydroformylates mixed octenes, typically from butene dimerization, followed by hydrogenation. matthey.com
Prins Reaction in this compound Synthesis
The Prins reaction is presented as an alternative method for this compound synthesis, utilizing isooctene and formaldehyde (B43269) as raw materials. google.com This is typically a two-stage process. google.com The first stage involves the Prins reaction, an acid-catalyzed condensation between isooctene and formaldehyde, to generate an intermediate, isononyl enol ether. google.com Acid catalysts, such as sodium dihydrogen phosphate (B84403) or Lewis acids (e.g., AlCl₃), can facilitate this reaction by polarizing formaldehyde and enhancing its reactivity with the olefin. The reaction conditions for the Prins reaction can include temperatures between 160-250 ℃ and pressures of 5.0-10.0 MPa. google.com
The second stage involves the catalytic hydrogenation of the isononyl enol ether intermediate to produce this compound. google.com This hydrogenation is often carried out in the presence of hydrogenation catalysts, such as those based on nickel, copper, platinum, or palladium. google.com Palladium catalysts, for instance, can achieve high hydrogenation yields at relatively mild conditions. The hydrogenation can be a continuous process in a fixed bed reactor. google.com
Isooctene + Formaldehyde (acid catalyst) → Isononyl enol ether Isononyl enol ether + H₂ (hydrogenation catalyst) → this compound
This method is described as having advantages such as mild reaction conditions, lower reaction heat, and the use of less expensive catalysts compared to some other methods. google.com
ExxonMobil Process for this compound Manufacturing
ExxonMobil is a key producer of this compound, selling it commercially under the trade name Exxal® 9. googleapis.com The ExxonMobil process for this compound production is primarily based on the hydroformylation (oxo) reaction of octenes, followed by hydrogenation. atamanchemicals.comgoogleapis.com This process utilizes isomeric octenes, which are produced by the dimerization of butenes. atamanchemicals.comgoogleapis.com The ExxonMobil process is a significant contributor to the global this compound market. globalgrowthinsights.com While specific details of ExxonMobil's proprietary process are not extensively detailed in the public domain, it is known to involve the standard oxo synthesis steps of formylation and hydrogenation of branched octenes. atamanchemicals.comgoogleapis.com Some sources indicate the ExxonMobil process may utilize a catalytic hydration method. hashnode.dev
Mitsubishi this compound Process
Mitsubishi is also involved in the production of this compound. reportprime.com Mitsubishi Chemical, for example, has utilized catalytic oligomerization of ethylene (B1197577) to produce linear alpha olefins, which are then used as feedstock for oxo alcohols. scribd.com While specific details of a dedicated "Mitsubishi this compound Process" are not widely available, research indicates the development of new catalyst processes for manufacturing this compound by companies like Mitsubishi. researchgate.net One described process involves the oxo reaction of mixed octenes followed by hydrogenation, utilizing a rhodium-phosphine oxide catalyst. researchgate.net This catalyst system is noted for its high selectivity for isononyl aldehyde and a recycling system for the rhodium catalyst. researchgate.net
BASF Process for this compound Synthesis
BASF is a major producer of this compound, employing its proprietary oxo-technology for synthesis. basf.com The BASF process involves a comprehensive technology package including feedstock purification, dimerization (presumably of butenes to octenes), hydroformylation, and aldehyde hydrogenation for INA production. basf.com This process has been successfully implemented at BASF's sites and licensed to other companies. basf.com The BASF process utilizes the hydroformylation of octenes with synthesis gas and hydrogen, followed by hydrogenation of the resulting aldehydes to produce this compound. google.combasf.com
Oxeno Process for this compound Production
The Oxeno process, associated with Evonik (formerly part of Hüls AG, then Degussa, now Evonik Oxeno), is another established industrial route for producing this compound. researchandmarkets.comverifiedmarketresearch.com Similar to other major processes, the Oxeno process relies on the hydroformylation of octenes. google.com While specific details of the Oxeno process are not extensively detailed in the provided information, it is categorized as a C4 chemicals process, implying the use of C4 olefins (butenes) as a primary feedstock, which are dimerized to octenes before hydroformylation. verifiedmarketresearch.comsphericalinsights.com Evonik Oxeno is listed among key companies in the C4 chemicals process this compound market. verifiedmarketresearch.com
Here is a summary table of the industrial synthesis pathways:
| Process Name | Key Reaction(s) | Primary Feedstock(s) | Typical Catalyst(s) | Key Features / Notes |
| Hydroformylation (Oxo) | Hydroformylation followed by Hydrogenation | Octenes (from Butene Dimerization) | Cobalt or Rhodium-based catalysts | Most common industrial route, two main steps. atamanchemicals.comwikipedia.orggoogle.commatthey.com |
| Prins Reaction | Prins Reaction followed by Hydrogenation | Isooctene, Formaldehyde | Acid catalyst (Prins), Hydrogenation catalyst | Two-stage process, alternative to hydroformylation. google.com |
| ExxonMobil Process | Hydroformylation followed by Hydrogenation | Isomeric Octenes | Proprietary | Commercialized as Exxal® 9, based on oxo synthesis. atamanchemicals.comgoogleapis.com |
| Mitsubishi Process | Oxo reaction followed by Hydrogenation | Mixed Octenes | Rhodium-phosphine oxide catalyst | Developed a new catalyst system for high selectivity. researchgate.net |
| BASF Process | Hydroformylation followed by Hydrogenation | Octenes (from Butene Dimerization) | Proprietary Oxo-technology catalysts | Integrated process including dimerization, hydroformylation, and hydrogenation. basf.com |
| Oxeno Process (Evonik) | Hydroformylation of Octenes | C4 Olefins (Butenes) | Proprietary | Categorized as a C4 chemicals process. verifiedmarketresearch.comsphericalinsights.com |
Johnson Matthey Process for this compound Synthesis
Johnson Matthey is a key player in the development and licensing of technologies for oxo alcohol production, including this compound. matthey.comdow.com Their LP Oxo℠ Process is a low-pressure hydroformylation technology that has been adapted for the production of INA from mixed octenes. matthey.commatthey.com This process involves the hydroformylation of octene isomers with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce isononyl aldehyde, followed by the hydrogenation of the aldehyde to yield this compound. intratec.usresearchgate.net The Johnson Matthey LP Oxo℠ INA process incorporates a proprietary Liquid Phase Hydrogenation (LPH) scheme, which offers advantages such as reduced capital costs, lower operating costs, and a smaller footprint compared to traditional Vapor Phase Hydrogenation (VPH) systems. matthey.com The development of this process builds upon decades of experience in low-pressure hydroformylation technologies. matthey.com
Catalyst Systems in this compound Synthesis
Various catalyst systems are employed in the synthesis of this compound, particularly in the hydroformylation and hydrogenation steps. researchgate.netCurrent time information in Colombo, LK.google.com
Rhodium-Phosphine Oxide Catalysts in Oxo Reaction
Rhodium-based catalysts have been developed for the hydroformylation of higher chain olefins like octenes, which are precursors to this compound. matthey.com A notable development is the use of rhodium-phosphine oxide catalysts in the oxo reaction for this compound synthesis. researchgate.net These catalysts have demonstrated high selectivity for isononyl aldehyde, exceeding 98%. researchgate.net To maintain the stability of the rhodium catalyst, a small amount of phosphine (B1218219) is often added to the oxo reaction mixture. researchgate.net The rhodium-phosphine catalyst can then be oxidized to regenerate the active rhodium-phosphine oxide catalyst for recycling. researchgate.net The commercialization of this compound production using a triphenylphosphine (B44618) oxide-modified rhodium catalyst was a significant advancement. researchgate.net
Acid Catalysts in Prins Reaction for this compound
The Prins reaction offers an alternative synthetic route to this compound, starting from isooctene and formaldehyde. smolecule.comgoogle.com This reaction is catalyzed by acid catalysts. smolecule.comgoogle.com In the first stage of this two-stage process, isooctene and formaldehyde undergo a Prins reaction in the presence of an acid catalyst to generate this compound (specifically, an isononyl enol ether intermediate). google.com Acid catalysts, such as sodium dihydrogen phosphate (NaH₂PO₄) or Lewis acids like AlCl₃, facilitate the electrophilic addition of formaldehyde to isooctene. This step is typically carried out under specific conditions of temperature and pressure. google.com
| Prins Reaction Conditions (Example) | Range |
| Temperature (°C) | 160-250 |
| Reaction Pressure (MPa) | 5.0-10.0 |
| Stirring Speed (r/min) | 100-400 |
| Reaction Time (h) | 1-5 |
| Mole Ratio of Olefin to Aldehyde | 4:1 - 20:1 |
| Mass Ratio of Catalyst to Formaldehyde | 1:100 - 5:1 |
Note: Data compiled from search result google.com. These are example conditions and may vary depending on the specific catalyst and process.
Hydrogenation Catalysts in this compound Production
Following either the hydroformylation or the Prins reaction route, the intermediate isononyl aldehyde or enol ether is hydrogenated to produce this compound. intratec.usgoogle.com This hydrogenation step requires the presence of hydrogenation catalysts. google.com Common hydrogenation catalysts used in this compound production include those based on nickel, copper, platinum, or palladium. google.com For instance, the hydrogenation of the isononyl enol ether intermediate from the Prins reaction can be carried out using nickel or palladium-based catalysts in fixed-bed reactors under relatively mild conditions. Palladium catalysts have been shown to achieve high hydrogenation yields with minimal over-reduction. Similarly, in the hydroformylation pathway, the isononyl aldehydes are catalytically hydrogenated, often using copper/zinc catalysts, to form the isononyl alcohols with high selectivity. intratec.us A subsequent hydrorefining step with a nickel-based catalyst can be employed to remove trace unsaturation. intratec.us
| Hydrogenation Parameters (Example) | Range | Optimal Value (Example) |
| Hydrogen-Oil Volume Ratio | 300:1-1000:1 | - |
| Reaction Temperature (°C) | 50-120 | 90 |
| Reaction Pressure (MPa) | 2.0-6.0 | 4.0 |
| Reaction Space Velocity (h⁻¹) | 0.2-1.0 | - |
Laboratory-Scale Synthesis and Derivatization of this compound
While large-scale production of this compound relies on industrial processes, laboratory-scale synthesis and derivatization are relevant for research and the creation of specialized compounds.
Synthesis of Isochromene Derivatives from this compound Precursors
The synthesis of isochromene derivatives can be achieved from various precursors, including those related to alcohols. Although a direct synthesis of isochromene derivatives specifically from this compound is not explicitly detailed in the search results, the synthesis of isochromene derivatives from related alcohol precursors, such as α,α-disubstituted benzyl (B1604629) and allyl alcohols, has been reported. This synthesis can be achieved through rhodium-catalyzed oxidative coupling with alkynes. nih.gov This method highlights the potential for synthesizing cyclic ether structures like isochromenes from appropriate alcohol starting materials through catalyzed coupling reactions. atamanchemicals.comnih.gov Other methods for synthesizing isochromene derivatives involve palladium-catalyzed coupling reactions or tandem cyclizations using acid catalysts like BF₃·OEt₂ from different starting materials such as allylic alcohols and epoxides. rsc.orgrsc.org
Synthesis of 1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester
1,2-Cyclohexanedicarboxylic acid diisononyl ester (DINCH) is a significant plasticizer synthesized using this compound atamanchemicals.comresearchgate.netgoogle.comnanya-cyber-shopping-mall.com. The synthesis route typically involves the esterification of 1,2-cyclohexanedicarboxylic acid or, more commonly, the esterification of phthalic anhydride (B1165640) with a mixture of isomeric nonanols (this compound), followed by hydrogenation of the resulting diisononyl phthalate (B1215562) (DINP) researchgate.netgoogle.com.
The esterification step involves reacting the nonanol mixture with phthalic acid anhydride to produce diisononyl phthalates google.com. This reaction can be optimized by controlling factors such as reaction temperature, time, raw material molar ratio, and catalyst dosage atamanchemicals.com. Catalysts used in this process have been noted for their high activity, low cost, and environmental friendliness atamanchemicals.com. The subsequent hydrogenation of the diisononyl phthalates yields 1,2-cyclohexanedicarboxylic acid diisononyl ester researchgate.netgoogle.com. The isononyl moieties in the final DINCH product are based on primary isononols and typically exhibit a branching degree between 1.2 and 2.0 google.com.
Synthesis of Isononyl Isononanoate
Isononyl isononanoate (ININ) is an ester synthesized from the reaction between this compound and isononanoic acid tiiips.comatamanchemicals.comwpachem.compatsnap.comatamanchemicals.com. This synthesis is typically carried out via an esterification reaction tiiips.compatsnap.com.
The esterification process involves the reaction of isononanoic acid with this compound, often catalyzed by an acid such as sulfuric acid or paratoluenesulfonic acid tiiips.compatsnap.com. The reaction produces water as a byproduct, which is typically removed to drive the reaction to completion tiiips.compatsnap.com. The resulting isononyl isononanoate product is then purified, often through distillation, to remove unreacted raw materials and byproducts tiiips.compatsnap.com. The synthesized isononyl isononanoate is described as a light synthetic oil with good spreading properties patsnap.com.
The synthesis process can be summarized in the following stages:
Esterification: Reaction of isononanoic acid with this compound in the presence of an acid catalyst. tiiips.compatsnap.com
Water Removal: Removal of water byproduct to shift the equilibrium towards product formation. tiiips.compatsnap.com
Purification: Distillation to obtain the purified isononyl isononanoate. tiiips.compatsnap.com
Synthesis of Isononyl-Extended Multibranched Alcohol Polyether Nonionic Surfactants
This compound is utilized as a starting material in the synthesis of nonionic surfactants, specifically isononyl-extended multibranched alcohol polyethers ihs.com. These surfactants are produced through the alkoxylation of this compound churchdwight.comoppictures.comewg.orgbetco.com.
Branched oxo alcohols, including those in the C9-C11 range like this compound, are commonly ethoxylated to yield nonionic surfactants used in various detergent and cleaning formulations ihs.com.
Ethoxylation and Alkoxylation of this compound
Ethoxylation and alkoxylation are key reactions for producing nonionic surfactants from alcohols. These processes involve the addition of alkylene oxides, such as ethylene oxide (EO), propylene (B89431) oxide (PO), and butylene oxide (BO), to the alcohol molecule google.comgoogle.comjustia.com.
The alkoxylation of this compound typically begins with the conversion of the alcohol into a corresponding alkoxide by reaction with a basic compound, such as sodium hydroxide (B78521) google.com. This alkoxide then reacts with alkylene oxides, leading to the sequential addition of oxyalkylene units and the formation of a polyether chain google.comjustia.com. The number of moles of alkylene oxide added can be controlled to achieve desired surfactant properties justia.com. For instance, ethoxylation with ethylene oxide results in this compound ethoxylates churchdwight.comoppictures.comewg.orgbetco.comgoogle.com. Processes can be designed to produce alkoxylates with a narrow distribution of alkylene oxide units google.com.
A typical procedure for ethoxylation involves reacting this compound with a basic catalyst, removing water, and then metering in ethylene oxide at elevated temperatures google.com.
Grafting Propylene Oxide and Butylene Oxide to this compound
The synthesis of isononyl-extended polyether surfactants can also involve the incorporation of propylene oxide (PO) and butylene oxide (BO) through a process that can be considered grafting onto the alcohol initiator. Alkoxylation allows for the addition of PO and BO units to the this compound backbone google.comjustia.comgoogle.com.
These alkylene oxides can be added individually, in mixtures, or sequentially to create block or random copolymers google.com. For example, a low-mole alkoxylate can be formed by adding a small number of PO units to this compound googleapis.com. The addition of PO or BO can occur after or concurrently with the addition of ethylene oxide google.com. This grafting process allows for tailoring the surfactant's properties, such as hydrophilicity and lipophilicity, for specific applications google.com.
Chemical Reactions of this compound
This compound, as a primary alcohol, undergoes a variety of characteristic chemical reactions atamanchemicals.com. Its branched alkyl chain can influence the steric and electronic environment around the hydroxyl group, potentially impacting its reactivity atamanchemicals.com.
Key chemical reactions of this compound include:
Oxidation: this compound can be oxidized to form isononyl aldehyde and further to isononyl acid atamanchemicals.com.
Esterification: It reacts with carboxylic acids or acid derivatives to form isononyl esters, such as diisononyl phthalate (DINP) and isononyl isononanoate (ININ) atamanchemicals.comtiiips.comatamanchemicals.comwpachem.compatsnap.comatamanchemicals.com.
Reaction with Phosphorus Halides: Reaction with phosphorus halides can yield isononyl halides atamanchemicals.com.
Alkoxylation: Reaction with alkylene oxides (ethylene oxide, propylene oxide, butylene oxide) to form polyether nonionic surfactants churchdwight.comoppictures.comewg.orgbetco.comgoogle.comgoogle.comjustia.comgoogle.comgoogleapis.com.
Reactions with Oxidants: this compound reacts with strong oxidizing agents basf.comchemicalbook.com.
Reactions with Acids: It reacts with inorganic acids chemicalbook.com.
Reactions with Aldehydes and Alkene Oxides: this compound reacts with aldehydes and alkene oxides chemicalbook.com.
Reactions with Acid Anhydrides: It reacts with acid anhydrides chemicalbook.com.
Reactions with Polymers: this compound can react with materials like rubber and PVC chemicalbook.com.
Nucleophilic Substitution Reactions of this compound
Primary alcohols like this compound can participate in nucleophilic substitution reactions, although they are generally less reactive than alkyl halides in this type of reaction. atamanchemicals.comlibretexts.org In nucleophilic substitution, a nucleophile replaces a leaving group on a carbon atom. For alcohols, the hydroxyl group (-OH) is a poor leaving group. However, it can be converted into a better leaving group, such as water, under acidic conditions or by reacting with activating agents like phosphorus halides to form alkyl halides, which are more susceptible to nucleophilic attack. atamanchemicals.comchemguide.co.uk
While specific detailed mechanisms for nucleophilic substitution directly on this compound are not extensively described in the provided sources, the general principles of nucleophilic substitution on primary alcohols apply. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to inversion of stereochemistry if the carbon is chiral. chemguide.co.ukmasterorganicchemistry.com The branched nature of this compound may introduce some steric hindrance, potentially affecting the rate of SN2 reactions compared to linear primary alcohols.
Oxidation of this compound to Aldehydes and Acids
Primary alcohols, including this compound, can be oxidized to form corresponding aldehydes or carboxylic acids depending on the reaction conditions and the oxidizing agent used. atamanchemicals.comchemguide.co.uksavemyexams.com
Partial oxidation of a primary alcohol yields an aldehyde. This is typically achieved using a controlled amount of a suitable oxidizing agent and often involves distilling off the aldehyde product as it is formed to prevent further oxidation. chemguide.co.uksavemyexams.com
Complete oxidation of a primary alcohol yields a carboxylic acid. This requires an excess of the oxidizing agent and typically involves heating the reaction mixture under reflux to ensure the intermediate aldehyde is further oxidized. chemguide.co.uksavemyexams.com
Common oxidizing agents for alcohols include acidified potassium dichromate(VI) (K2Cr2O7) and acidified potassium manganate(VII) (KMnO4). chemguide.co.uksavemyexams.com The oxidation of this compound using hydrogen peroxide under acidic conditions with a pro-oxidant and a phase transfer catalyst has been reported as a method for preparing isononanoic acid with high yields. wipo.int
| Oxidizing Agent | Product (Controlled Conditions) | Product (Excess Oxidant/Reflux) | Color Change (K2Cr2O7) | Color Change (KMnO4) |
| Acidified Potassium Dichromate(VI) | Isononanal | Isononanoic acid | Orange to Green | N/A |
| Acidified Potassium Manganate(VII) | Isononanal (less common) | Isononanoic acid | N/A | Purple to Colorless |
| Hydrogen Peroxide (acidic, catalyzed) | N/A | Isononanoic acid | N/A | N/A |
Esterification of this compound to Form Isononyl Esters
This compound readily undergoes esterification reactions with carboxylic acids or acid derivatives to form isononyl esters. atamanchemicals.comatamanchemicals.compatsnap.com This is a common reaction for alcohols and involves the condensation of the alcohol with a carboxylic acid, releasing water, or reaction with an acid anhydride or acid chloride. chemguide.co.uk
Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to facilitate esterification reactions. atamanchemicals.compatsnap.comchemguide.co.uktiiips.com The mechanism typically involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. chemguide.co.uk
Isononyl esters, such as diisononyl phthalate (DINP) and isononyl isononanoate, are industrially important compounds. atamanchemicals.comatamanchemicals.com The synthesis of isononyl isononanoate, for instance, involves the esterification of this compound with isononanoic acid, often catalyzed by sulfuric acid or other acidic catalysts. atamanchemicals.compatsnap.comtiiips.com The reaction is typically carried out with removal of water to drive the equilibrium towards product formation. patsnap.comtiiips.com
| Reactants | Catalyst (Example) | Product (Example) |
| This compound + Carboxylic acid | Sulfuric acid | Isononyl ester + Water |
| This compound + Phthalic anhydride | Solid titanium based compound and tetra isopropyl titanate | Diisononyl phthalate |
| This compound + Isononanoic acid | Sulfuric acid, p-toluenesulfonic acid | Isononyl isononanoate |
Reductive Amination of Isononanal to Isononylamine
Isononylamine, a derivative of this compound, can be synthesized through the reductive amination of isononanal. google.com Reductive amination is a process that converts a carbonyl compound (like an aldehyde or ketone) into an amine via the formation of an imine or iminium ion, followed by reduction. numberanalytics.commasterorganicchemistry.com
In the case of isononanal, the aldehyde reacts with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate. This intermediate is then reduced to the corresponding isononylamine using a reducing agent. google.comnumberanalytics.commasterorganicchemistry.com
Preferred catalysts for the reductive amination of isononanal include nickel or cobalt catalysts, particularly when the reaction is carried out with hydrogen. google.com The type of amine produced (primary, secondary, or tertiary isonylamine) depends on the ratio of isononanal to the nitrogen-containing compound used. google.com
The general mechanism involves the nucleophilic addition of the amine to the carbonyl group of isononanal, followed by the elimination of water to form the imine or iminium ion. numberanalytics.comyoutube.com The imine/iminium ion is then reduced, typically by a hydride source from the reducing agent, to yield the amine. numberanalytics.comyoutube.com Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comreddit.com
Reaction of Isononanol to Isononyl Vinyl Ethers
Isononyl vinyl ethers are important industrial products. google.com These compounds can be synthesized from isononanol (this compound) through a transvinylation reaction with a vinyl ether. google.com
Transvinylation involves the transfer of a vinyl group from one compound to another. In this context, the vinyl group from a vinyl ether is transferred to isononanol, forming the isononyl vinyl ether and releasing the alcohol component of the original vinyl ether. google.com
An alternative, preferred embodiment for the preparation of isononyl vinyl ethers involves the transvinylation of isononanol with an inexpensive vinyl ether, such as methyl vinyl ether, under appropriate reaction conditions. google.com Specific details on catalysts and reaction conditions for this transformation are often proprietary to industrial processes, but the principle involves the exchange of alkoxy groups on a vinyl ether backbone, catalyzed by suitable species.
Isononanol can also be reacted with alkylene oxides, such as propylene oxide or butylene oxide, to synthesize extended multibranched alcohol polyethers, which are used as nonionic surfactants. acs.org This reaction involves the addition of the cyclic ether to the alcohol under catalyzed conditions, leading to chain elongation. acs.org
Biochemical and Biological Research on Isononyl Alcohol
Metabolic Pathways and Biotransformation of Isononyl Alcohol
The metabolism of this compound involves a series of enzymatic reactions aimed at converting the lipophilic alcohol into more polar, excretable metabolites. Research indicates that the primary metabolic pathways involve oxidation and conjugation. europa.eu
Human Metabolism of this compound through Conjugation
In humans, this compound is metabolized through conjugation, notably with glucuronic acid or sulfate (B86663) esters. atamanchemicals.combiosynth.comcymitquimica.com Conjugation reactions are a crucial part of Phase II metabolism, where hydrophilic groups are added to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. nih.govresearchgate.net Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a common conjugation pathway for alcohols. nih.govrsc.org Sulfation, mediated by sulfotransferases, is another significant conjugation route for alcohols. scispace.comnih.gov
Enzymatic Ester Hydrolysis of this compound Derivatives
This compound is often encountered as a component of ester compounds, such as diisononyl phthalate (B1215562) (DINP) or diisononyl adipate. evonik.comeuropa.euresearchgate.net The metabolism of these derivatives typically begins with enzymatic ester hydrolysis, which yields this compound and the corresponding acid. europa.euresearchgate.net This hydrolysis step is primarily catalyzed by esterase enzymes present in various tissues, including the liver, kidney, intestine, and plasma. hama-univ.edu.sy The rate of ester hydrolysis can be influenced by the branching of the alcohol or acid moieties. europa.eu
Oxidation of Alcohol Metabolites via Aldehyde Intermediates
Following hydrolysis, the this compound metabolite undergoes oxidation. This process involves the conversion of the primary alcohol group to an aldehyde intermediate, which is then further oxidized to a carboxylic acid. europa.eu Alcohol dehydrogenase (ADH) enzymes are primarily responsible for the initial oxidation of alcohols to aldehydes, while aldehyde dehydrogenase (ALDH) enzymes catalyze the subsequent oxidation of aldehydes to carboxylic acids. europa.euinchem.org This stepwise oxidation pathway is a common route for the metabolism of primary alcohols. libretexts.org
Phase II Metabolite Formation in this compound Biotransformation
Phase II metabolism plays a significant role in the biotransformation of this compound and its metabolites. europa.eu As mentioned, conjugation with glucuronic acid and sulfates are key Phase II reactions for this compound itself. atamanchemicals.combiosynth.comcymitquimica.com Additionally, the carboxylic acid metabolites formed from the oxidation of this compound can also undergo Phase II conjugation, such as glucuronidation. europa.eu These conjugation reactions result in the formation of more polar metabolites that are readily excreted from the body, primarily in urine. nih.govoecd.org
Comparison with Metabolism of Linear and Branched-Chain Alcohols
The metabolism of this compound, a branched-chain alcohol, shares similarities with the metabolism of both linear and other branched-chain alcohols. Generally, linear and branched aliphatic alcohols exhibit comparable patterns of absorption, metabolism, and excretion. oecd.org Both types of alcohols are initially oxidized to their corresponding aldehydes and then to carboxylic acids by NAD+-dependent enzymes. oecd.org However, the position, number, and size of alkyl substituents in branched-chain substances can influence their metabolic pathways and detoxification. inchem.orgoecd.org For instance, branching can affect the rate of enzymatic hydrolysis of esters. europa.eu While linear fatty acids are primarily metabolized via beta-oxidation, branched-chain acids may undergo omega- and omega-1-oxidation, particularly at high doses when other pathways are saturated, leading to the formation of polar metabolites that can be excreted. inchem.org
Alpha-Keto Acid Formation Pathways from Glucose and Amino Acids
While the primary metabolic fate of this compound involves oxidation and conjugation, it is relevant to note the biochemical pathways that lead to the formation of higher alcohols, including branched-chain alcohols, from endogenous precursors like glucose and amino acids. Alpha-keto acids are central intermediates in these pathways. researchgate.netresearchgate.net From glucose, alpha-keto acids can be formed via glycolysis and the pentose-phosphate pathway. researchgate.net Amino acids, particularly branched-chain amino acids like valine, leucine, and isoleucine, are converted to alpha-keto acids through transamination reactions, a key step in the Ehrlich pathway. researchgate.netnih.govtaylorandfrancis.comoup.com These alpha-keto acids can then be decarboxylated to form aldehydes, which are subsequently reduced to the corresponding higher alcohols. researchgate.netresearchgate.netoup.com This pathway is a significant source of some branched-chain alcohols produced during fermentation. nih.govoup.com
Table 1: Summary of this compound Biotransformation Pathways
| Metabolic Step | Description | Key Enzymes Involved | Metabolites Formed |
| Enzymatic Ester Hydrolysis | Cleavage of ester derivatives to yield this compound and corresponding acid | Esterases, Nonspecific Lipases | This compound, Carboxylic acid |
| Oxidation of this compound | Conversion of alcohol to aldehyde, then to carboxylic acid | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Isononyl aldehyde, Isononyl carboxylic acid |
| Phase II Conjugation (Alcohol) | Addition of hydrophilic groups to this compound | UDP-glucuronosyltransferase (UGT), Sulfotransferases | Isononyl glucuronide, Isononyl sulfate |
| Phase II Conjugation (Carboxylic Acid) | Addition of hydrophilic groups to isononyl carboxylic acid | UGTs, other conjugating enzymes | Isononyl acyl glucuronide, other conjugated metabolites |
Table 2: Comparison of Metabolism: Linear vs. Branched-Chain Alcohols
| Feature | Linear Alcohols | Branched-Chain Alcohols (e.g., this compound) |
| Initial Oxidation | Alcohol to aldehyde to carboxylic acid | Alcohol to aldehyde to carboxylic acid |
| Key Oxidizing Enzymes | ADH, ALDH | ADH, ALDH |
| Primary Fatty Acid Metabolism | Beta-oxidation | Beta-oxidation (for linear portions), Omega/omega-1 oxidation |
| Conjugation | Glucuronidation, Sulfation | Glucuronidation, Sulfation |
| Influence of Structure | Rate of ester hydrolysis increases with chain length | Branching can reduce ester hydrolysis rate; influences oxidation pathways |
Ehrlich Pathway and Higher Alcohol Formation
The Ehrlich pathway is a metabolic route primarily described in yeast and other microorganisms, responsible for the formation of higher alcohols (also known as fusel alcohols) from amino acids. This pathway involves a series of enzymatic reactions, beginning with the transamination of an amino acid to its corresponding α-keto acid. nih.govyeastgenome.org Subsequently, the α-keto acid undergoes decarboxylation to form an aldehyde, which is then reduced to a higher alcohol. nih.govresearchgate.net This process serves as a mechanism for microorganisms to regulate intracellular amino acid concentrations and regenerate NAD+ during fermentation. nih.gov Common higher alcohols produced via the Ehrlich pathway include isoamyl alcohol, isobutanol, and 2-phenylethanol, derived from leucine, valine, and phenylalanine, respectively. nih.govresearchgate.net While the Ehrlich pathway is a known route for the biosynthesis of various higher alcohols from amino acid catabolism, specific detailed research findings directly linking the formation of this compound through this precise pathway were not prominently featured in the consulted literature. nih.govyeastgenome.orgresearchgate.netresearchgate.nethawaiibevguide.com
Cellular and Molecular Biological Effects of this compound
Recent research has explored the biological effects of this compound at the cellular and molecular levels, with a notable focus on its interactions with olfactory receptors and its implications in cancer research. atamanchemicals.combmbreports.org
This compound in Cancer Research
This compound has garnered attention in cancer research, particularly in the context of leukemia, due to its interaction with ectopically expressed olfactory receptors. atamanchemicals.combmbreports.org
Studies have identified the expression of the olfactory receptor OR51B5 in leukemia cells. atamanchemicals.comresearchgate.netnih.govnih.govinfino.me Specifically, OR51B5 expression has been detected in the chronic myelogenous leukemia (CML) cell line K562 and in white blood cell samples obtained from patients diagnosed with acute myelogenous leukemia (AML). researchgate.netnih.govnih.govinfino.me The ectopic expression of olfactory receptors in various cancerous tissues, including those of the liver, prostate, and intestine, has been a subject of increasing interest in recent years. researchgate.netnih.govnih.gov
This compound has been identified as a known ligand for the olfactory receptor OR51B5. atamanchemicals.combmbreports.orgresearchgate.netnih.govnih.govresearchgate.net This interaction is central to the observed biological effects of this compound in cells expressing this receptor.
Activation of OR51B5 by this compound has been shown to increase the levels of intracellular Ca2+ in myelogenous leukemia cells. atamanchemicals.combmbreports.orgresearchgate.netnih.govnih.gov This effect has been observed in both AML patient blood cells and the K562 cell line. researchgate.netnih.govnih.gov Calcium imaging experiments have provided further insight into this process, indicating an involvement of adenylate cyclase and downstream L-type and T-type calcium channels in the OR51B5-mediated signaling pathway. researchgate.netnih.govnih.gov For instance, application of 100 µM this compound led to a significant increase in intracellular Ca2+ in approximately 35% of AML cells tested. researchgate.netnih.gov The EC50 of this compound in K562 cells for increasing intracellular Ca2+ was reported as 3.4 ± 0.2 mM. researchgate.net
Here is a summary of the impact on intracellular Ca2+ levels:
| Cell Type | Effect of this compound on Intracellular Ca2+ | Key Signaling Components Involved | Representative Data (100 µM this compound) |
| AML Patient White Blood Cells | Increased intracellular Ca2+ levels | Adenylate cyclase, L-type and T-type calcium channels | Significant increase in ~35% of cells. researchgate.netnih.gov |
| K562 Cell Line (CML) | Increased intracellular Ca2+ levels | Adenylate cyclase, L-type and T-type calcium channels | EC50: 3.4 ± 0.2 mM. researchgate.net |
Activation of OR51B5 by this compound has been linked to a reduction in cell proliferation in chronic myelogenous leukemia cells, specifically in the K562 cell line. atamanchemicals.combmbreports.orgresearchgate.netnih.govnih.govresearchgate.net This effect appears to be time- and concentration-dependent. researchgate.net Research suggests that incubation with this compound can lead to a reduction in p38-MAPK (mitogen-activated protein kinase) phosphorylation, which may contribute to the observed decrease in cell proliferation. researchgate.netnih.govresearchgate.net
Here is a summary of the impact on cell proliferation in K562 cells:
| This compound Concentration | Incubation Time | Effect on Cell Proliferation (vs. Control) |
| 1 mM | 24 hours | Significantly decreased |
| 1 mM | 5 days | Reduced up to ~25% |
Data compiled from search results researchgate.netnih.govresearchgate.net.
Potential as a Pharmacological Target for Leukemia Treatment
Research indicates that this compound may have potential as a pharmacological target for leukemia treatment. Studies have identified the expression of olfactory receptor OR51B5 in chronic myelogenous leukemia (CML) cell lines, such as K562, and in white blood cell samples from patients with acute myelogenous leukemia (AML) atamanchemicals.comresearchgate.netnih.gov. This compound is recognized as a ligand for OR51B5 atamanchemicals.comresearchgate.netnih.gov.
Activation of OR51B5 by this compound has been shown to increase intracellular Ca2+ levels in both K562 cells and AML patient blood cells atamanchemicals.comresearchgate.netnih.gov. Furthermore, studies have demonstrated that this compound can decrease cell proliferation in K562 cells in a time- and concentration-dependent manner researchgate.netresearchgate.net. The strongest effect on cell proliferation was observed after 5 days of incubation with 1 mM this compound, resulting in a reduction of up to approximately 25% compared to control cells researchgate.netresearchgate.net. Western blot experiments suggest that incubation with this compound leads to a reduction in p38-MAPK phosphorylation, which may be responsible for the observed decrease in cell proliferation researchgate.netnih.gov.
These findings suggest that the OR51B5-mediated signaling pathway activated by this compound could represent a novel pharmacological target for the treatment of CML and AML researchgate.netnih.gov.
Here is a summary of the effect of this compound on K562 cell proliferation:
| Concentration of this compound | Incubation Time | Effect on Cell Proliferation (compared to control) | Reference |
| 1 mM | 24 hours | Significantly decreased (~20%) | researchgate.netresearchgate.net |
| 1 mM | 5 days | Reduced up to ~25% | researchgate.netresearchgate.net |
| 300 μM | 5 days | Significant effect | researchgate.net |
Role of Olfactory Receptors in Tumor Development
Odorant receptors (ORs), traditionally known for their role in the sense of smell, are also expressed in various non-olfactory tissues and have been implicated in a range of physiological and pathophysiological functions researchgate.netbmbreports.orgresearchgate.netphysiology.org. Increasing evidence indicates that ORs are expressed in tumor cells and tissues, and their expression levels may be heightened in cancerous tissues compared to normal tissues researchgate.netbmbreports.orgresearchgate.netphysiology.org.
Studies suggest that ORs can influence tumor cell proliferation, apoptosis, migration, invasion, and differentiation, establishing a relationship with tumor initiation and progression researchgate.netbmbreports.orgresearchgate.net. The specific molecular actions and signaling pathways of ORs in tumor development are areas of ongoing research researchgate.netbmbreports.orgnih.gov. The ectopic expression of ORs in various human tissues and their presence in cancerous tissues have been of significant interest researchgate.netnih.govresearchgate.net. The potential for targeting olfactory receptors therapeutically as an adjunct anticancer treatment strategy is being considered researchgate.netbmbreports.org. For example, OR51B5, activated by this compound, has been shown to impact cell proliferation in leukemia cells researchgate.netresearchgate.netbmbreports.orgnih.gov.
Dermatological Applications and Effects of this compound
This compound has been explored for its potential applications and effects in dermatology.
This compound in Treatment of Atopic Dermatitis and Psoriasis
This compound has been mentioned in the context of treating skin conditions such as atopic dermatitis and psoriasis cymitquimica.comatamanchemicals.combiosynth.com. While some sources indicate its use in the treatment of these conditions cymitquimica.comatamanchemicals.combiosynth.com, further detailed research findings on the mechanisms and efficacy of this compound specifically in the treatment of atopic dermatitis and psoriasis are limited in the provided search results. One source notes that this compound, used as a fragrance in soaps/gels, seems to have benefits in atopic dermatitis and psoriasis researchgate.net.
Skin Penetration and Sebum Production Stimulation by this compound
This compound has been shown to penetrate the skin cymitquimica.comatamanchemicals.combiosynth.com. Additionally, it has been suggested to stimulate the production of sebum cymitquimica.comatamanchemicals.combiosynth.com. Sebum, a complex mixture of lipids produced by sebaceous glands, plays a role in skin lubrication, moisture retention, and protection plasticsurgerykey.com. Excessive amounts of alcohol, in general, have been suggested to potentially stimulate sebum production, which could theoretically worsen conditions like acne google.com. This compound's hydrophobic effect, potentially due to its hydroxyl group, may also be relevant to its interaction with the skin and sebum atamanchemicals.combiosynth.com. Isononyl isononanoate, an ester of this compound and isononanoic acid, is commonly used as an emollient in cosmetics and personal care products, helping to soften and smooth the skin by forming a barrier that prevents moisture loss atamanchemicals.comontosight.ai.
| Property | Observation/Effect | Reference |
| Skin Penetration | Has been shown to penetrate the skin. | cymitquimica.comatamanchemicals.combiosynth.com |
| Sebum Production Stimulation | Suggested to stimulate the production of sebum. | cymitquimica.comatamanchemicals.combiosynth.com |
| Hydrophobic Effect | May have a hydrophobic effect due to its hydroxyl group. | atamanchemicals.combiosynth.com |
Ecotoxicological and Environmental Fate Studies of Isononyl Alcohol
Biodegradation of Isononyl Alcohol
The biodegradation of this compound and its derivatives, such as phthalate (B1215562) monoesters, has been a subject of research to determine their persistence in the environment.
Ready Biodegradability of Phthalate Monoesters Including this compound
Phthalate monoesters, including the isononyl monoester, are generally considered to be readily biodegradable. Studies have indicated that these compounds can achieve degradation rates of 90% and more. atamanchemicals.com this compound itself is described as readily biodegradable according to OECD criteria. basf.combasf.combasf.com Ready biodegradability tests are stringent aerobic screening tests designed to determine if a substance has the potential for rapid and complete degradation in most environments, including biological wastewater treatment plants. cefic-lri.orgacs.orgacs.org A modified Sturm test (OECD 301B) conducted with diisononyl phthalate (DINP), which is produced from this compound, showed 70.5% degradation after 28 days, meeting the 10-day window criterion. europa.eu Di-isodecyl phthalate (DIDP), an analog to DINP, has also been reported as readily biodegradable, fulfilling the 10-day window requirement based on a standard OECD ready biodegradation test guideline. europa.eu
Degradation Rates in Water
This compound is considered readily biodegradable in water according to OECD criteria. basf.combasf.combasf.com While specific detailed degradation rates for this compound in water from the search results are primarily within the context of ready biodegradability tests (indicating high percentage degradation), studies on linear nonyl alcohol (1-nonanol), a structural isomer, provide some comparative data. Aerobic biodegradation screening tests for 1-nonanol showed rapid degradation, with one test using an activated sludge inoculum reporting a half-life of 1.2 days. nih.gov
Biodegradation in Water and Sediment: Simulation Tests
Simulation tests for biodegradation in water and sediment aim to replicate environmental conditions more closely than screening tests, using relevant concentrations and indigenous microbial communities. acs.orgsfu.ca While the ECHA registration dossier for this compound lists "Biodegradation in water and sediment: simulation tests," specific results for this compound from such tests were not detailed in the provided search snippets. europa.eucpsc.gov However, research on the biodegradation of phthalate esters in natural sediments highlights that the degradation rates can be influenced by factors such as hydrophobicity and sorption. sfu.ca For instance, studies on mono-isodecyl phthalate (MIDP), a monoester of DIDP, indicated an average half-life of 25 hours in marine sediments under aerobic conditions. europa.eu Standard guidelines like OECD 308 describe simulation tests in water-sediment systems, but their applicability can be limited for highly volatile chemicals. researchgate.net
Biodegradation in Soil
Mode of Degradation in Actual Use
In actual use, this compound is primarily a key component in the production of higher molecular weight phthalate plasticizers like DINP. atamanchemicals.com The synthesis of DINP involves the esterification of phthalic anhydride (B1165640) with this compound. europa.eu When plasticizers like DINP are released into the environment, they can undergo degradation. A significant mode of degradation for phthalate diesters is enzymatic hydrolysis, which yields the corresponding phthalate monoester and the alcohol. europa.eu Therefore, this compound can potentially be formed as a degradation product of DINP in the environment. Additionally, this compound is metabolized in humans through conjugation with glucuronic acid or sulfate (B86663) esters. atamanchemicals.com
Aquatic Ecotoxicity of this compound and its Derivatives
This compound is considered acutely toxic to aquatic organisms. iarc.frnih.gov Studies indicate that the inhibition of the degradation activity of activated sludge is not anticipated when the substance is introduced to biological treatment plants in appropriate low concentrations. iarc.frnih.govnih.govepa.gov
Acute Aquatic Toxicity of Phthalate Monoesters
Phthalate monoesters are formed as degradation products of phthalate diesters, such as diisononyl phthalate (DINP). semanticscholar.orguni.lu Ecotoxicity and biodegradation studies have been conducted on various phthalate monoesters, including the isononyl monoester (MINP). uni.luataman-chemicals.com Generally, phthalate monoesters are reported to be less toxic than their corresponding parent diesters. semanticscholar.orguni.lu The acute aquatic toxicity values for these monoesters exhibit a strong dependence on the carbon chain length of the alcohol moiety. uni.luataman-chemicals.com
Research indicates that for short-chain phthalate monoesters, the LC50/EC50 values are typically around and above 100 mg/L. uni.lu As the carbon chain length increases, the toxicity values tend to level off, reaching approximately 30 mg/L for the isononyl monoester. uni.luataman-chemicals.com Studies evaluating the toxicity of various phthalate monoesters, including monomethyl, monoethyl, monobutyl, monobenzyl, mono(2-ethylhexyl), and monodecyl phthalate, in standardized tests using bacteria (Vibrio fischeri), green algae (Pseudokirchneriella subcapitata), and crustaceans (Daphnia magna) have shown a range of EC50 values depending on the specific monoester and test organism. semanticscholar.org
Dependence of Toxicity on Carbon Chain Length of Alcohol Moiety
The carbon chain length of the alcohol moiety significantly influences the acute aquatic toxicity of phthalate monoesters. uni.luataman-chemicals.com For a category of chemicals including Oxo Alcohols C9 to C13, which encompasses this compound, acute aquatic toxicity increases with an increasing carbon number from C9 to C13. This trend is consistent with a non-polar narcosis mode of action, where the toxicity is related to the disruption of biological membrane function.
Specifically for phthalate monoesters, short-chain varieties (C1-C4) demonstrate higher LC50/EC50 values (lower toxicity), often around or exceeding 100 mg/L. uni.lu The toxicity increases with chain length up to a certain point, with values plateauing around 30 mg/L for the isononyl monoester (C9). uni.luataman-chemicals.com
Toxicity Values for Fish and Invertebrates
Acute toxicity studies on this compound have provided specific toxicity values for fish and aquatic invertebrates. For fish, the 96-hour LC50 for Cyprinus carpio has been reported as 11 mg/l in a semistatic test (OECD 203). iarc.frnih.govnih.govepa.gov Another study reported a 96-hour LC50 of ≥ 0.14 mg/l for Pimephales promelas, noting the water solubility at 0.14 mg/l.
For aquatic invertebrates, specifically Daphnia magna, the 48-hour EC50 has been determined to be 9 mg/l in a static test (OECD Guideline 202). iarc.frnih.govnih.gov Another reported 48-hour EC50 for Daphnia magna is 0.086 mg/l (GLP).
Chronic toxicity data for this compound in fish and aquatic invertebrates are generally not available in the reviewed literature. iarc.frnih.gov For phthalate monoesters, toxicity values for Daphnia magna have been reported in the range of 2.3 mg/L to 4130 mg/L, depending on the specific monoester tested. semanticscholar.org For instance, EC50 values for daphnids have been reported as 73 mg/L for mono(2-ethylhexyl) phthalate (MEHP) and 141 mg/L for monobutyl phthalate (MBuP). uni.lu
Here is a summary of acute toxicity values for this compound:
| Organism | Endpoint | Duration | Value | Test Method | Source |
| Cyprinus carpio | LC50 | 96 h | 11 mg/l | OECD 203; semistatic | iarc.frnih.govnih.govepa.gov |
| Pimephales promelas | LC50 | 96 h | ≥ 0.14 mg/l (Water solubility) | GLP | |
| Daphnia magna | EC50 | 48 h | 9 mg/l | OECD Guideline 202, part 1; static | iarc.frnih.govnih.gov |
| Daphnia magna | EC50 | 48 h | 0.086 mg/l | GLP |
Toxicity to Aquatic Algae and Cyanobacteria
Toxicity testing with aquatic algae has been conducted for this compound. The 72-hour EC50 for growth rate in Desmodesmus subspicatus is reported as 11 mg/l (Guideline 92/69/EEC). iarc.frnih.govnih.gov Another study indicated a 72-hour ErC50 > 2.8 mg/l for Sendesmus subspicatus.
For phthalate monoesters, studies including Pseudokirchneriella subcapitata have shown a wide range of EC50 values (2.3 mg/L to 4130 mg/L) depending on the specific monoester. semanticscholar.org As noted earlier, toxicity values for monoesters tend to level off around 30 mg/L for the isononyl monoester. uni.luataman-chemicals.com
Here is a summary of acute toxicity values for this compound on algae:
| Organism | Endpoint | Duration | Value | Test Method | Source |
| Desmodesmus subspicatus | EC50 (growth rate) | 72 h | 11 mg/l | Guideline 92/69/EEC, C. 3 | iarc.frnih.govnih.gov |
| Sendesmus subspicatus | ErC50 | 72 h | > 2.8 mg/l | - |
Toxicity to Microorganisms
Studies on the toxicity of this compound to microorganisms, specifically activated sludge bacteria, have reported a 6-hour EC10 of 114.5 mg/l (DIN EN ISO 10712). nih.gov As mentioned previously, the inhibition of the degradation activity of activated sludge is not expected at appropriate low concentrations. iarc.frnih.govnih.govepa.gov
For phthalate monoesters, toxicity to the bacterium Vibrio fischeri has been evaluated, with EC50 values ranging from 2.3 mg/L to 4130 mg/L depending on the specific monoester. semanticscholar.org
Endocrine Disrupter Testing in Aquatic Vertebrates
Specific in vivo endocrine disrupter testing in aquatic vertebrates for this compound or monoisononyl phthalate (MINP) is not prominently detailed in the reviewed literature. However, the broader class of phthalate esters has been investigated for endocrine-disrupting properties in aquatic organisms. Some phthalate esters, such as DBP, DEHP, and BBP, and their metabolites have been identified as estrogenic and have shown adverse reproductive effects. uni.lu
Terrestrial Ecotoxicity
Assessment of the terrestrial toxicity of this compound indicates a lack of specific data concerning its effects on terrestrial organisms. basf.combasf.com However, some information is available from studies on related substances or read-across data.
Toxicity to Soil Macroorganisms and Arthropods
Specific data on the toxicity of this compound to soil macroorganisms and arthropods is limited. Some information from studies on related substances, such as Di-isodecyl phthalate ester (DIDP), an analog to Di-isononyl phthalate ester (DINP) which is produced from this compound, provides some indication. For DIDP, the toxicity to the earthworm (Eisenia fetida) was evaluated in a 14-day study, showing an LC50 of >100 mg/kg soil dw and an LC10 of >1000 mg/kg soil dw. mst.dkcpsc.gov Based on calculated values for members of the Oxo Alcohols C9 to C13 Category, which includes this compound, a low order of toxicity to earthworms is expected, with calculated 16-day earthworm LC50 values ranging from 128 to 374 mg/kg soil. oecd.org
Toxicity to Terrestrial Plants
Toxicity to Soil Microorganisms
Information specifically on the toxicity of this compound to soil microorganisms is limited, with some sources indicating no data available. chemicalbook.com However, the inhibition of the degradation activity of activated sludge is not anticipated when this compound is introduced to biological treatment plants in appropriate low concentrations. basf.combasf.combasf.com Toxicity to microorganisms in activated sludge has been reported with a DIN EN ISO 10712 bacterium/EC10 (6 h) of 114.5 mg/l. basf.com
Toxicity to Birds and Other Above-Ground Organisms
Specific ecotoxicological data concerning the toxicity of this compound to birds and other above-ground organisms is not available in the search results.
Environmental Transport and Distribution
The environmental transport and distribution of this compound are influenced by its physical and chemical properties.
Adsorption and Desorption Characteristics
Adsorption to the solid soil phase is possible for this compound. basf.combasf.combasf.com The substance is expected to slowly evaporate into the atmosphere from the water surface. basf.combasf.combasf.com
While specific detailed adsorption and desorption data for this compound were not extensively found, the possibility of adsorption to soil suggests that a portion of the substance released into the terrestrial environment could bind to soil particles, potentially affecting its mobility and availability to organisms and plants.
Summary of Terrestrial Ecotoxicity Data (Read-Across/Related Substances)
| Organism Type | Endpoint | Value | Basis | Source |
| Earthworm (Eisenia fetida) | LC50 | > 100 mg/kg soil dw | Read-across (DIDP) mst.dkcpsc.gov | mst.dkcpsc.gov |
| Earthworm (Eisenia fetida) | LC10 | > 1000 mg/kg soil dw | Read-across (DIDP) mst.dkcpsc.gov | mst.dkcpsc.gov |
| Earthworm (calculated) | LC50 | 128 - 374 mg/kg soil (16-day) | Oxo Alcohols C9-C13 Category oecd.org | oecd.org |
| Terrestrial Plants | Toxicity | No toxicity at 8630 mg/kg soil | Read-across (DIDP, germination) cpsc.gov | cpsc.gov |
| Avena sativa | EC50 | > 1000 mg/kg soil dw | Read-across novatio.com | novatio.com |
| Lactuca sativa | EC50 | > 1000 mg/l | Read-across novatio.com | novatio.com |
| Soil Microorganisms | EC10 | 114.5 mg/l (activated sludge, 6h) | DIN EN ISO 10712 bacterium basf.com | basf.com |
Summary of Environmental Transport Characteristics
| Characteristic | Description | Source |
| Volatility | Slowly evaporate into the atmosphere from water surface | basf.combasf.combasf.com |
| Adsorption in soil | Adsorption to solid soil phase is possible | basf.combasf.combasf.com |
Henry's Law Constant
The Henry's Law Constant (HLC) is a key parameter that describes the partitioning of a chemical compound between the aqueous phase and the gas phase. It is indicative of a substance's potential to volatilize from water into the atmosphere.
For this compound (specifically 7-methyloctan-1-ol), the Henry's Law Constant has been reported as 0.0000412 atm m³/mol. wikipedia.org This value can be converted to 4.176 Pa·m³/mol (using 1 atm = 101325 Pa). For the broader category of Oxo Alcohols C9 to C13, which includes isononanol, Henry's Law Constants range from 3.61 to 20.0 Pa·m³/mol. oecd.org These values suggest that these alcohols will not volatilize from open water surfaces at an appreciable rate if released into water. oecd.org The evaporation rate of this compound from water surfaces is expected to be slow. basf.combasf.com
| Compound | CAS Number | Henry's Law Constant (atm·m³/mol) | Henry's Law Constant (Pa·m³/mol) | Source |
| This compound | 2430-22-0 | 0.0000412 | 4.176 | wikipedia.org |
| Oxo Alcohols C9 to C13 (Range) | - | - | 3.61 - 20.0 | oecd.org |
| 1-Nonanol | 143-08-8 | 3.08 x 10⁻⁵ | 3.12 x 10⁻³ | nih.gov |
Note: 1-Nonanol is a linear isomer of nonyl alcohol, included for comparison of Henry's Law Constant values within the nonanol family.
Distribution Modelling
Environmental distribution modelling, often employing fugacity models, helps predict how a substance will partition among different environmental compartments such as air, water, soil, and sediment.
Results from a level III fugacity model for the Oxo Alcohols C9 to C13 category, which includes isononanol, suggest a high environmental distribution into the water compartment. oecd.org The models also predict that volatilization to the air from both aqueous and terrestrial habitats will be negligible. oecd.org This is attributed to the low vapor pressure of these alcohols (<0.06 hPa at 25°C). oecd.org
Mobility in Soil
Mobility in soil is influenced by a substance's physical and chemical properties, particularly its adsorption to soil particles and its solubility in water. Adsorption to the solid soil phase is considered possible for this compound. basf.combasf.com
Conflicting information exists regarding the specific mobility potential of this compound in soil. One source indicates a "High potency of mobility to soil" with a reported Koc value of 286000 L/kg. hanwha.co.kr However, it is important to note that high Koc values generally correlate with strong adsorption to soil organic carbon, which would typically result in low mobility in soil. Conversely, other sources state that no data is available for the mobility in soil of this compound. biosynth.comwatson-int.com 1-Nonanol, a related isomer, is not expected to volatilize from dry soil surfaces based on its vapor pressure. nih.gov
| Parameter | Value | Units | Interpretation (based on typical ranges) | Source |
| Koc | 286000 | L/kg | Indicates very strong adsorption, suggesting low mobility (Conflicting with stated "High potency of mobility") | hanwha.co.kr |
| Mobility in Soil | High potency | - | Stated mobility | hanwha.co.kr |
| Mobility in Soil | Possible adsorption to solid soil phase | - | Indicates some degree of retention | basf.combasf.com |
| Mobility in Soil | No data available | - | Information not available | biosynth.comwatson-int.com |
Note: The reported Koc value of 286000 L/kg in source hanwha.co.kr appears inconsistent with the stated "High potency of mobility to soil" as such a high Koc value typically signifies low mobility due to strong adsorption.
Toxicological and Safety Assessments in Academic Literature
Reproductive and Developmental Toxicity of Isononyl Alcohol
Maternal Toxicity in Developmental Studies
Studies investigating the developmental toxicity of this compound in rats have provided evidence of maternal toxicity at high oral doses. One study indicated that this compound is a maternal toxicant at high oral doses, approximately 1000 mg/kg, in rats cpsc.govregulations.gov. Another study comparing different types of this compound noted that one type demonstrated somewhat less maternal toxicity than another. Clinical signs of maternal toxicity were observed at mid and high doses, with reduced maternal body weights noted at 1080 mg/kg, although this was only statistically significant at one time point in one of two experiments cpsc.gov.
No-Observed-Adverse-Effect Levels (NOAELs) for Developmental Toxicity
Determining No-Observed-Adverse-Effect Levels (NOAELs) is crucial for assessing the safety of chemical exposure. For this compound, a comparative developmental toxicity study in rats identified a NOAEL for maternal toxicity at 158 mg/kg body weight per day fao.org. In a prenatal developmental toxicity study conducted according to a protocol similar to OECD Test Guideline 414, a mixture of mainly linear C7-9-11 alcohols, which includes this compound isomers, showed no maternal or developmental toxicity at doses up to 1440 mg/kg body weight per day, establishing the top dose as the NOAEL for this specific mixture europa.eu. Another study with octan-1-ol, a related alcohol, reported a NOAEL for fetal toxicity at 1300 mg/kg body weight per day, the highest dose tested, although maternal toxicity was observed at lower doses europa.eu.
Based on available data, a summary of NOAELs for developmental toxicity in rats is presented in the table below:
| Substance | Species | Route | Study Type | NOAEL (mg/kg bw/day) | Effect | Reference |
| This compound (Type 2) | Rat | Oral | Developmental Toxicity | Not clearly defined | Maternal toxicity at higher doses | cpsc.gov |
| This compound (mixture) | Rat | Oral | Developmental Toxicity | 158 | Maternal toxicity | fao.org |
| C7-11 branched and linear alcohols | Rat | Oral | Prenatal Developmental Toxicity | >1440 | No maternal or developmental toxicity | europa.eu |
| Octan-1-ol | Rat | Oral | Prenatal Developmental Toxicity | 1300 | Fetal toxicity | europa.eu |
Impact on Kidney and Skeletal System Development
Studies, particularly those involving DINP exposure where this compound is a metabolite, have indicated effects on the developing skeletal system and kidney in rats following oral exposures cpsc.govnih.gov. These effects on the developing skeletal system and kidney were noted in prenatal studies with DINP cpsc.gov. The observed renal effects and skeletal variations in rats treated with DINP are considered serious structural effects that indicate disrupted development regulations.gov.
Effects on Birth Weight
Research on the impact of this compound specifically on birth weight is limited, with much of the relevant data derived from studies on its parent compound, DINP, or general studies on maternal alcohol consumption. Studies on DINP have noted effects on pup growth, including decreased pup weight, in two-generation studies in rats cpsc.govindustrialchemicals.gov.au. Reduced pup body weight is considered a sensitive indicator of developmental toxicity regulations.gov. While studies on maternal alcohol consumption in general have shown associations with low birth weight, these studies typically refer to ethanol (B145695) and not specifically this compound uvt.nlmedscinet.netnih.gov.
Lack of Selective Reproductive Toxicity
Based on the available academic literature, there is a lack of evidence suggesting selective reproductive toxicity for this compound itself nih.gov. Much of the research on reproductive toxicity in the context of this compound is linked to studies on phthalates, particularly DINP. Phthalates with straight carbon chain lengths in the esterified alcohols between 3 and 6 are considered to form an active cluster for reproductive toxicity, with testicular toxicity being a sensitive endpoint researchgate.net. Higher molecular weight phthalates like DINP (with esterified alcohols ≥ C7) have shown some minor effects on the development of the male reproductive tract, but this is attributed to the phthalate (B1215562) structure rather than specifically the this compound metabolite researchgate.net. Reproductive toxicity studies reviewed by an expert panel reported no evidence of adverse effects on the reproductive system of rats exposed to DINP nih.gov.
Subchronic Toxicity Studies
Liver and Testicular Effects in Screening Studies
Subchronic toxicity studies on compounds related to this compound, such as isononyl isononanoate (which hydrolyzes to this compound and isononanoic acid), have provided some insights into potential target organs. A 90-day repeated dose oral toxicity study in rats with isononyl isononanoate showed hepatic centrilobular hypertrophy and periportal vacuolation at all doses and in both sexes. These liver effects were considered non-adverse and likely related to enzyme-inducing properties europa.eu. Kidney effects, specifically α2u-globulin nephropathy in males, were also observed in this study and considered adverse, although deemed irrelevant for human risk assessment europa.eu.
Studies on DINP, from which this compound is a metabolite, have identified the liver and kidney as target organs for oral repeated dose toxicity in rodents industrialchemicals.gov.auresearchgate.net. Increased liver and kidney weights, as well as histopathological alterations, have been observed in rats in chronic studies with DINP industrialchemicals.gov.auoup.com. While testicular effects have been a concern with some phthalates, effects of DINP on testes weight have been inconsistent in rodent studies, and histopathological changes in the testes were not consistently observed industrialchemicals.gov.au.
Target Organs and NOAELs in Subchronic Toxicity
Subchronic toxicity studies on this compound are limited. Within the Oxo Alcohols C9 to C13 Category, only one member, 2-propylheptanol, was tested in a 90-day study in rats. This study identified the liver as the main target organ, with a No Observed Adverse Effect Level (NOAEL) of 150 mg/kg body weight (bw)/day in males and 30 mg/kg bw/day in females, where only one female showed effects related to peroxisome proliferation. oecd.org
Limited 14-day screening studies in rats designed to assess the liver and testes showed minimal or no effects on the liver and no testicular effects for iso-nonanol, iso-decanol, and isotridecanol (B73481) at doses up to 144, 168, and 184 mg/kg bw/day, respectively. oecd.org These data suggest a low order of subchronic toxicity for members of this category, including this compound. oecd.org
In a comparative developmental toxicity study in Wistar rats, this compound administered during gestation days 6 to 15 showed maternal toxicity at doses of 720 mg/kg bw per day and higher, with mortality at the highest dose (1580 mg/kg bw per day). inchem.orgcpsc.gov Reduced fetal weights and a low incidence of retardations were observed at the highest dose. inchem.org A NOAEL of 158 mg/kg bw per day for maternal toxicity was considered a suitable reference point in this study. inchem.orgfao.org
Carcinogenicity Assessments of this compound
Absence of Chronic Toxicity or Carcinogenicity Studies
No chronic toxicity or carcinogenicity studies have been conducted specifically on this compound or other members of the Oxo Alcohols C9 to C13 Category. oecd.orgfao.org
Unlikelihood of Genotoxic Carcinogenic Potential
This compound is considered non-genotoxic. fao.org Studies on several members of the Oxo Alcohols C9 to C13 Category, including this compound and isodecanol, have shown negative results in in vitro mutagenicity assays, both with and without metabolic activation. oecd.orgfao.org In vivo assays also did not show genotoxic effects. oecd.org Based on the negative in vitro and in vivo genotoxicity data, coupled with the absence of structural alerts, members of this category, including this compound, are considered unlikely to possess genotoxic carcinogenic potential. oecd.orgfao.org
Weight of Evidence Across Aliphatic Alcohols
Based upon the weight of evidence across several aliphatic alcohols, including the linear alcohol 1-dodecanol, it has been concluded that this compound is unlikely to possess carcinogenic potential. inchem.orgfao.org
Toxicological Reviews and Safety Assessments (e.g., for fragrance use)
This compound is used as a fragrance ingredient. atamanchemicals.comwikipedia.orgnih.gov A toxicological and dermatological review of this compound for fragrance use indicates it belongs to the fragrance structural group of branched chain saturated alcohols. atamanchemicals.comnih.gov These alcohols are characterized by a single hydroxyl group and a C4-C12 carbon chain with methyl side chains. atamanchemicals.comnih.gov A comprehensive safety assessment has indicated that this compound does not exhibit genotoxic properties and has a favorable safety profile when used in cosmetic formulations.
Reviews of this compound as a fragrance ingredient compile available toxicology and dermatology data. nih.gov These reviews are often part of broader assessments of the safety of branched chain saturated alcohols in fragrances. atamanchemicals.comnih.gov
Based on available data, this compound has a low order of acute toxicity via oral, dermal, and inhalation routes. oecd.orgbasf.comthegoodscentscompany.comscribd.com Skin irritation has been observed, and it may cause severe eye damage. basf.combasf.com Skin sensitizing effects were not observed in animal studies. basf.com
Analytical Methods for Isononyl Alcohol Detection and Characterization
Chromatographic Techniques
Chromatographic methods are fundamental in separating the various components of isononyl alcohol and its derivatives, allowing for their individual detection and quantification.
Gas Chromatography (GC) for Purity and Alkoxylation Product Distribution
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a primary technique for assessing the purity of this compound. The method separates volatile components based on their boiling points and interactions with the stationary phase of the GC column. A typical GC-FID analysis of this compound would show a major peak corresponding to the C9 alcohol isomers and smaller peaks indicating the presence of any impurities, such as other alcohols or unreacted starting materials.
For the analysis of this compound alkoxylation products, such as ethoxylates, GC is also a valuable tool. However, due to the lower volatility of these derivatives, a derivatization step is often necessary to convert the terminal hydroxyl groups into less polar and more volatile silyl (B83357) ethers. This is commonly achieved using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilylated products can then be readily separated and quantified by GC, providing a detailed distribution of the different ethoxymers. wpmucdn.comorgchemboulder.com
Table 1: Typical Gas Chromatography Conditions for this compound Purity Analysis
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Capillary column (e.g., DB-WAX, 60 m x 0.32 mm, 1.0 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 275 °C |
| Oven Program | Initial temperature 60 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 10 minutes |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the structural elucidation of the components of this compound. As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the specific isomers present and any impurities.
The mass spectrum of a primary alcohol like 7-methyloctan-1-ol, a major isomer in this compound, will typically show a small or absent molecular ion peak (M+). selerity.com Common fragmentation patterns for alcohols include the loss of a water molecule ([M-18]) and alpha-cleavage, which involves the breaking of the bond between the carbon bearing the hydroxyl group and an adjacent carbon. For primary alcohols, a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion, is often observed. selerity.com
Table 2: Characteristic Mass Spectral Fragments for 7-Methyloctan-1-ol
| m/z | Interpretation |
|---|---|
| 144 | Molecular Ion (M+) |
| 126 | [M-H₂O]+ |
| 111 | [M-CH₃-H₂O]+ |
| 97 | [M-C₃H₇]+ |
| 83 | [M-C₄H₉]+ |
| 70 | Rearrangement product |
| 57 | [C₄H₉]+ |
| 43 | [C₃H₇]+ |
| 31 | [CH₂OH]+ |
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.
A prominent feature in the FT-IR spectrum of any alcohol is a broad absorption band in the region of 3200-3600 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl group. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding between alcohol molecules. Other characteristic peaks include the C-H stretching vibrations of the alkyl chains, typically observed between 2850 and 3000 cm⁻¹, and the C-O stretching vibration, which appears in the fingerprint region around 1050 cm⁻¹. libretexts.org
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Alcohol (-OH) |
| 2850-3000 | C-H Stretch | Alkane (-CH₃, -CH₂-) |
| 1465 | C-H Bend | Alkane (-CH₂) |
| 1375 | C-H Bend | Alkane (-CH₃) |
| 1050 | C-O Stretch | Primary Alcohol |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural confirmation of this compound. Proton NMR (¹H NMR) provides information about the chemical environment of each hydrogen atom in the molecule.
In the ¹H NMR spectrum of 7-methyloctan-1-ol, the protons on the carbon attached to the hydroxyl group (-CH₂OH) are deshielded and typically appear as a triplet around 3.6 ppm. The proton of the hydroxyl group itself (-OH) usually appears as a broad singlet, and its chemical shift can vary depending on the sample concentration and solvent. The other protons of the alkyl chain give rise to a series of multiplets in the upfield region of the spectrum. The integration of each signal corresponds to the number of protons it represents.
Table 4: Predicted ¹H NMR Spectral Data for 7-Methyloctan-1-ol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.60 | Triplet | 2H | -CH₂OH |
| ~1.55 | Multiplet | 2H | -CH₂-CH₂OH |
| ~1.2-1.4 | Multiplet | 8H | -CH₂- alkyl chain |
| ~1.15 | Multiplet | 1H | -CH(CH₃)₂ |
| ~0.85 | Doublet | 6H | -CH(CH₃)₂ |
| Variable | Broad Singlet | 1H | -OH |
Other Characterization Methods
In addition to chromatographic and spectroscopic techniques, other methods are employed to determine specific properties of this compound.
Titrimetric Methods: The purity of this compound can be determined by titrimetric methods. One common approach involves the acetylation of the hydroxyl group with a known excess of acetic anhydride (B1165640) in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid and back-titrated with a standardized solution of sodium hydroxide (B78521). The difference in the amount of titrant consumed in the sample titration versus a blank titration allows for the calculation of the hydroxyl content and, consequently, the purity of the alcohol. oregonstate.edu
Karl Fischer Titration: The water content in this compound is a critical quality parameter and is accurately determined using Karl Fischer titration. This method is based on a quantitative reaction of water with an iodine-sulfur dioxide reagent. wikipedia.orggmpinsiders.commetrohm.com The endpoint of the titration can be detected potentiometrically. The volumetric Karl Fischer titration is suitable for determining water content in the parts per million (ppm) to percentage range.
Surface Tension Measurements (e.g., Wilhelmy Plate Methodology)
This compound and its ethoxylates can act as nonionic surfactants, meaning they can reduce the surface tension of liquids. smolecule.com The Wilhelmy plate method is a common and accurate technique used to measure the equilibrium surface and interfacial tension. wikipedia.org
The methodology involves a tensiometer, which is equipped with a high-precision balance. dataphysics-instruments.com A thin plate, typically made of roughened platinum to ensure complete wetting, is suspended from the balance. wikipedia.orgkruss-scientific.com The plate is oriented perpendicularly to the liquid's surface. wikipedia.org
The process begins by lowering the plate until it just touches the surface of the liquid, at which point a meniscus forms. wikipedia.org The plate is then raised slightly so that its bottom edge is in the plane of the undisturbed liquid surface. The force (F) acting on the plate is measured by the tensiometer. This force is a combination of the wetting force and buoyancy. biolinscientific.com The surface tension (γ) is then calculated using the Wilhelmy equation:
γ = F / (l * cos(θ))
Where:
F is the force measured by the balance.
l is the wetted perimeter of the plate (2 * width + 2 * thickness).
θ is the contact angle between the liquid and the plate.
For a platinum plate that is completely wetted by the liquid, the contact angle (θ) is 0°, which simplifies the equation because cos(0°) = 1. kruss-scientific.combiolinscientific.com Therefore, the surface tension can be calculated directly. Unlike methods that deform the surface during measurement, the Wilhelmy plate method is static, allowing for the recording of surface tension changes over time until equilibrium is reached. kruss-scientific.com
Determination of Average Degree of Polymerization
While this compound (C9H20O) is a single molecule, it is a primary raw material for producing this compound ethoxylates (AEOs), which are nonionic surfactants. These ethoxylates are polymers, and their properties are heavily influenced by the average number of ethylene (B1197577) oxide (EO) units attached to the this compound base. This is referred to as the average degree of polymerization or ethoxylation. acs.orgresearchgate.net
One method to determine the average degree of polymerization (DE) is to calculate it based on the amount of ethylene oxide consumed during the synthesis reaction. acs.org
Spectroscopic methods are also employed for this characterization.
Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to develop a fast and simple methodology for analyzing the degree of ethoxylation. By applying a partial least square regression method to the spectral data, the ethylene oxide content of the samples can be determined. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the structure of polymers. The degree of polymerization can be calculated by comparing the integral of the signals from the protons in the repeating monomer units (the ethylene oxide groups) with the integral of the signals from the protons on the end-group (the this compound moiety). acs.orgmagritek.com
Hydrophilic-Lipophilic Balance (HLB) Value Determination
The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving). wikipedia.org This value is critical for selecting the right surfactant for a specific application, such as emulsification or detergency. researchgate.netuomustansiriyah.edu.iq The HLB system, introduced by William Griffin, typically uses a scale from 0 to 20. wikipedia.orgpharmajournal.net
For non-ionic surfactants like this compound ethoxylates, the HLB value can be calculated using established formulas. ankara.edu.tr
Griffin's Method (for polyoxyethylene non-ionic surfactants):
HLB = E / 5 , where E is the weight percentage of ethylene oxide in the molecule. pharmajournal.netankara.edu.tr
HLB = 20 * (Mh / M) , where Mh is the molecular mass of the hydrophilic portion of the molecule and M is the molecular mass of the entire molecule. wikipedia.orgpharmajournal.net
Davies' Method: This method calculates the HLB value based on the chemical groups of the molecule, assigning specific values to different hydrophilic and lipophilic groups. wikipedia.orgpharmajournal.net
The HLB value predicts the surfactant's properties and its most suitable application, as detailed in the table below. wikipedia.org
| HLB Value Range | Surfactant Property/Application |
| 1 to 3 | Anti-foaming agent |
| 3 to 6 | W/O (water in oil) emulsifier |
| 7 to 9 | Wetting and spreading agent |
| 8 to 16 | O/W (oil in water) emulsifier |
| 13 to 16 | Detergent |
| 16 to 18 | Solubiliser or hydrotrope |
For this compound polyethers, research has shown that the HLB value tends to decrease as the degree of branching in the hydrophobic tail increases. acs.org
Water Solubility Assessment
The water solubility of this compound is a fundamental property that dictates its behavior in aqueous environments. This compound itself is characterized as being only slightly or sparingly soluble in water. wikipedia.org Its solubility is limited due to the long, nonpolar nine-carbon alkyl chain.
The assessment of water solubility is typically a straightforward laboratory procedure. It involves adding a known mass of this compound to a known volume of water at a specified temperature (e.g., 20°C). The mixture is agitated until equilibrium is reached, and the concentration of the dissolved alcohol is then measured.
In contrast to the parent alcohol, the water solubility of its derivatives, this compound ethoxylates, is highly dependent on the length of the polyethylene (B3416737) glycol ether chain. The solubility in water increases as the degree of ethoxylation increases, because the hydrophilic character of the molecule is enhanced. windows.net
| Compound | Temperature | Water Solubility |
| This compound | 20°C | 0.02 g/100g |
| This compound | 25°C | 459.7 mg/L (estimated) thegoodscentscompany.com |
| Low-mole Ethoxylates (2-4 EO units) | - | Sparingly soluble windows.net |
| High-mole Ethoxylates | - | Readily soluble windows.net |
Average Relative Molecular Weight Determination
For a specific isomer of this compound, such as 7-methyloctan-1-ol, the relative molecular weight is a fixed value calculated from its chemical formula (C9H20O), which is approximately 144.25 g/mol . smolecule.comwikipedia.orgkhneochem.co.jp
However, for its polymeric derivatives, the this compound ethoxylates, the product is a mixture of molecules with varying lengths of the ethoxylate chain. Therefore, an average relative molecular weight (Mn) is determined. acs.org
Methods for determining the average relative molecular weight of these polymers include:
Calculation from Reaction Stoichiometry: The average molecular weight can be computed based on the initial moles of this compound and the total moles of ethylene oxide that are consumed during the polymerization reaction. acs.org
End-Group Analysis via NMR: ¹H NMR spectroscopy is a common and effective method. The average degree of polymerization is first determined by comparing the integrated signal of the protons from the repeating ethoxy units to the integrated signal of the protons from a specific end-group on the this compound portion of the molecules. The average molecular weight is then calculated by multiplying the average degree of polymerization by the molecular weight of the repeating unit and adding the molecular weight of the end-groups. magritek.com
Advanced Applications and Future Research Directions
Development of New Polymer Materials and Plasticizers
Isononyl alcohol is a crucial building block for the synthesis of plasticizers, substances added to polymers to increase their flexibility, durability, and workability. researchandmarkets.comsmolecule.compersistencemarketresearch.com Its compatibility with a wide range of polymers, especially polyvinyl chloride (PVC), makes it highly valuable in this field. researchandmarkets.comevonik.compersistencemarketresearch.com
Non-Phthalate Plasticizers (e.g., DINP, DINCH, TINTM)
Historically, phthalate (B1215562) esters were widely used as plasticizers. However, increasing environmental and health concerns have driven the demand for non-phthalate alternatives. researchandmarkets.compersistencemarketresearch.comumweltprobenbank.de this compound is a key component in the production of several high-performance, non-phthalate plasticizers, including diisononyl phthalate (DINP), diisononyl cyclohexanoate (DINCH), and triisononyl trimellitate (TINTM). evonik.comatamanchemicals.commatthey.com
DINP, although a phthalate, is often considered a high-molecular-weight plasticizer and has been used as an environmentally friendly substitute for lower-molecular-weight phthalates like dioctyl phthalate (DOP). atamanchemicals.comumweltprobenbank.despecialchem.com It is produced by the esterification of phthalic anhydride (B1165640) with this compound. specialchem.comgoogle.com DINP is widely used in PVC applications such as flooring, automotive interiors, and wire insulation due to its flexibility and durability across different temperatures. researchandmarkets.comspecialchem.comglobalgrowthinsights.com
DINCH is another important non-phthalate plasticizer derived from this compound. evonik.comatamanchemicals.com It is produced by the catalytic hydrogenation of diisononyl phthalate, transforming the aromatic ring into a cyclohexane (B81311) ring. wikipedia.org DINCH is particularly relevant for sensitive applications like toys, medical devices, and food packaging due to its lower toxicity profile compared to some phthalates. umweltprobenbank.dewikipedia.org
TINTM, a trimellitate ester based on this compound, offers low volatility and high thermal stability, making it suitable for applications requiring resistance to high temperatures and low migration rates, such as automotive interior trim. evonik.comatamanchemicals.comkinampark.com
The synthesis of these plasticizers involves the reaction of this compound with the corresponding acid or anhydride (phthalic anhydride for DINP, cyclohexanedicarboxylic acid for DINCH, and trimellitic anhydride for TINTM). specialchem.comgoogle.comwikipedia.org Research continues to optimize these synthesis processes, focusing on factors like catalyst activity, reaction temperature, and time to improve efficiency and reduce environmental impact. google.comwikipedia.org
Modification of Polymer Properties
This compound and its derivatives are used to modify the properties of polymers beyond just flexibility. atamanchemicals.comsmolecule.com As plasticizers, they reduce the glass transition temperature (Tg) of polymers, which increases their flexibility and reduces brittleness. mdpi.comdiva-portal.org This modification is physical, as the plasticizer molecules intersperse between polymer chains, increasing the free volume and facilitating chain movement. mdpi.comdiva-portal.org
The incorporation of this compound-based plasticizers can also influence other polymer properties such as tensile strength, elongation at break, and hardness. The specific effect depends on the type and concentration of the plasticizer, as well as the polymer matrix. Research in this area focuses on understanding the interactions between the plasticizer and polymer chains to tailor material properties for specific applications.
Studying Polymer Behavior
This compound can be utilized in research to investigate the mechanical properties and other characteristics of polymers. atamanchemicals.comsmolecule.com By acting as a plasticizing diluent, it allows for the study of how the presence of a low-volatility additive affects polymer behavior, including rheological properties and migration behavior. mdpi.comresearchgate.net Techniques such as pyrolysis-GC/MS can be employed to identify and quantify plasticizers like DINCH within polymer matrices, aiding in the study of their distribution and potential migration. ifremer.fr Studies have shown that additives can influence the gelation and fusion behavior of polymer systems like PVC plastisols. researchgate.net
This compound as a Solvent in Organic Synthesis
This compound serves as a versatile solvent in organic synthesis due to its ability to dissolve both nonpolar and polar compounds. atamanchemicals.comsmolecule.com This property makes it valuable in various chemical processes. atamanchemicals.comsmolecule.com
Extraction of Biomolecules (Lipids, Proteins)
In research and industrial settings, this compound can be used for the extraction of biomolecules, including lipids and proteins, from biological samples. atamanchemicals.comsmolecule.com While classical methods often involve solvents like chloroform (B151607) and methanol, research explores alternative and potentially less hazardous solvents, with this compound demonstrating utility in certain extraction processes. mdpi.comresearchgate.net Its solvency properties facilitate the separation of desired biomolecules from complex biological matrices.
Synthesis of Pharmaceuticals, Pesticides, and Polymers
This compound is employed as a solvent in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and polymers. atamanchemicals.comsmolecule.com Its use as a reaction medium can influence reaction rates, selectivity, and yield. Research into optimizing synthetic routes for these compounds may involve evaluating the effectiveness of this compound compared to other solvents. For instance, it can be used as a raw material in the synthesis of esters and other compounds relevant to the chemical industry. jdpeople.esjdpeople.es
Surfactant Applications and Research
This compound acts as a nonionic surfactant and is valuable in various research applications due to its ability to reduce the surface tension of liquids. smolecule.comatamanchemicals.com Its use in surfactant formulations is significant, with approximately 30% of this compound consumption linked to surfactant manufacturing. globalgrowthinsights.com
Nonionic Surfactant Properties
As a nonionic surfactant, this compound contributes to reducing surface tension, a key property for various applications including detergents and industrial cleaning products. smolecule.comresearchandmarkets.comatamanchemicals.com Branched surfactants, such as those derived from this compound, generally exhibit lower surface tension compared to their linear counterparts. researcher.lifeacs.orgacs.org Research into ethoxylated isononylphenols, for instance, has investigated their adsorption behavior and the impact of ethoxylation degree on surface tension reduction. researchgate.net
Stabilizing Emulsions and Suspensions
This compound is recognized for its utility in stabilizing emulsions and suspensions. smolecule.comatamanchemicals.com It helps in preventing the separation of immiscible liquids, such as oil and water in emulsions, and in keeping solid particles dispersed within solutions. smolecule.comatamanchemicals.com This property is crucial in various formulations, including those in the personal care and home care industries. globalgrowthinsights.com Research explores the use of surfactants and particles, including those potentially derived from branched alcohols, to stabilize complex emulsion systems like water-in-oil-in-water (w/o/w) double emulsions. core.ac.uk The stability of such systems is influenced by factors like surfactant concentration and the interaction between surfactant molecules and dispersed particles. tandfonline.com
Enhancing Solubility of Hydrophobic Compounds
This compound can enhance the solubility of compounds that are not easily dissolved in water, which are known as hydrophobic compounds. smolecule.comatamanchemicals.com This characteristic is beneficial in various studies, including research related to drug delivery, where dissolving poorly soluble active pharmaceutical ingredients is a common challenge. smolecule.comatamanchemicals.com Surfactants, including those based on this compound, can increase extraction efficiency by improving solubility. colab.ws
Development of Branched Surfactants for Wettability and Defoaming
Research is actively focused on developing branched surfactants utilizing this compound for improved wettability and defoaming properties. acs.orgacs.orgresearchgate.net Branched surfactants derived from isononanol have demonstrated superior defoaming capacities and wettabilities compared to linear alternatives. researcher.lifeacs.orgacs.orgresearchgate.net For example, studies on isononyl-extended multibranched alcohol polyether nonionic surfactants have shown rapid wetting on hydrophobic surfaces and significantly fast defoaming performance. acs.orgacs.org Specific branched structures, such as C9B1E6, have exhibited notably low initial contact angles and minimal foam volume after a short period, indicating their potential for applications requiring quick wetting and foam control, such as in industrial cleaning products. acs.orgacs.orgresearchgate.net
Exploration of Bio-based this compound Production
There is increasing interest and research into developing bio-based methods for producing this compound as a sustainable alternative to petrochemical sources. archivemarketresearch.comgiiresearch.comglobenewswire.commarketresearchintellect.com This shift towards renewable resources is driven by the desire to reduce reliance on petrochemicals and minimize environmental impact. archivemarketresearch.comgiiresearch.com Companies are investing in research and development for bio-based this compound alternatives and optimizing production methods for improved sustainability. archivemarketresearch.comgiiresearch.com The development of bio-based variants is considered a notable opportunity in the this compound market, with a growing interest influencing a significant portion of the market. globalgrowthinsights.comgiiresearch.com Research includes exploring the conversion of waste or low-value raw materials into value-added chemicals like alcohols. acs.org
Innovations in Sustainable Manufacturing and Green Chemistry
The chemical industry is increasingly focusing on sustainability, and this trend is influencing the production and application of this compound globenewswire.comacs.org. Innovations in sustainable manufacturing of INA are primarily centered on improving the efficiency of production processes and exploring bio-based routes.
Traditional production of INA involves the hydroformylation of octene followed by hydrogenation researchandmarkets.com. Recent advancements in catalyst technology have enhanced the efficiency of these processes, leading to reduced energy consumption and a smaller environmental footprint researchandmarkets.com. For instance, companies are implementing advanced catalyst systems to boost reaction efficiency and decrease byproduct waste globalgrowthinsights.com. One example is Sinopec's implementation of advanced catalyst systems, which reportedly led to a 14% increase in reaction efficiency and a 21% reduction in byproduct waste globalgrowthinsights.com. These technological improvements contribute to meeting regulatory and consumer demands for greener products researchandmarkets.com.
Furthermore, there is a growing focus among manufacturers on renewable and bio-based production alternatives for this compound globalgrowthinsights.comfuturemarketinsights.com. The transition to bio-based INA provides a sustainable substitute for conventional petroleum-derived this compound persistencemarketresearch.com. This shift is driven by increasing consumer awareness regarding the ecological impact of products and a preference for more sustainable options persistencemarketresearch.com. Some companies have already launched new lines of bio-based this compound derived from renewable feedstocks, targeting consumers seeking low-VOC alternatives globalgrowthinsights.com. This aligns with global sustainability initiatives and presents an emerging opportunity in sustainable chemistry globalgrowthinsights.comgithub.com.
In the context of green chemistry, this compound plays a role in the development of more environmentally friendly plasticizers. As industries move away from phthalate-based plasticizers due to health and environmental concerns, INA is utilized in the production of non-phthalate alternatives persistencemarketresearch.comatamanchemicals.comresearchandmarkets.com. These new-generation plasticizers aim to meet stringent health and safety regulations while maintaining or improving performance compared to traditional phthalates researchandmarkets.com. This compound-based surfactants also offer superior cleaning benefits and enable the development of environmentally friendly and biodegradable cleaning formulations, providing a sustainable choice for replacing solvents atamanchemicals.comevonik.com.
Investments in cleaner production technologies are necessary for manufacturers to adapt to evolving environmental regulations globalgrowthinsights.com. Around 40% of global chemical players are actively investing in green chemistry projects, indicating significant growth potential in eco-friendly formulations and low-VOC solvents utilizing INA globalgrowthinsights.com.
Emerging Research on this compound Alternatives
Research into alternatives for this compound is primarily driven by the broader search for alternatives to plasticizers, particularly phthalates, where INA is a key component for producing alternatives like Diisononyl Phthalate (DINP) and Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH) atamanchemicals.comgithub.com. While INA is used to create non-phthalate plasticizers, research also explores entirely different compounds as alternatives to the plasticizers derived from INA.
The increasing popularity of alternatives, including bio-based plasticizers, citrate (B86180) esters, and adipates, poses a competitive challenge to this compound-based plasticizers persistencemarketresearch.com. The introduction of environmentally friendly technologies and the creation of innovative sustainable materials also add complexity to the market landscape persistencemarketresearch.com.
Di-Isononyl Cyclohexane-1,2-Dicarboxylate (DINCH), which is derived from INA, has gained popularity as an alternative to conventional phthalate plasticizers due to its favorable toxicological characteristics and reduced ecological footprint persistencemarketresearch.comglobalgrowthinsights.comwikipedia.org. Its adoption is driven by the increasing demand for environmentally benign and health-conscious plasticizers, especially in sensitive applications like medical devices and toys persistencemarketresearch.comglobalgrowthinsights.comwikipedia.org. DINCH accounts for a notable percentage of the this compound market, and its share is growing as industries transition away from traditional phthalate plasticizers globalgrowthinsights.com.
Other alternative plasticizers offering similar technical properties to compounds like Dioctyl Phthalate (DOP), for which DINP (made from INA) is an environmentally friendly substitute, include di-2-propyl heptyl phthalate (DPHP), diisodecyl phthalate (DIDP), dioctyl terephthalate (B1205515) (DOTP), and citrate esters atamanchemicals.comwikipedia.org. Research is ongoing to assess the toxicological and environmental impacts of these alternative plasticizers to avoid "regrettable substitution," where alternatives might pose unforeseen risks acs.org. Studies highlight the need for further environmental monitoring of alternative plasticizers in various environmental mediums acs.org.
The shift towards bio-based alternatives is accelerating, with manufacturers focusing on renewable sourcing to meet sustainability goals globalgrowthinsights.com. This includes the exploration and development of bio-based plasticizer alcohols futuremarketinsights.com.
Q & A
Q. What analytical methods are recommended for quantifying isononyl alcohol purity and stability in experimental settings?
To determine purity, use gas chromatography-mass spectrometry (GC-MS) combined with refractive index measurements (density: 0.824 g/cm³; boiling point: 194°C at 760 mmHg) . For stability assessments, monitor vapor pressure (2.6 Pa at 19.85°C) and water solubility (245 mg/L at 20°C) under controlled storage conditions (2–8°C) . Validate results with nuclear magnetic resonance (NMR) to confirm structural integrity, particularly for branched isomers like 7-methyl-1-octanol .
Q. How can researchers design experiments to assess this compound’s solubility in lipid membranes or organic solvents?
Use partition coefficient (log P) calculations based on molecular weight (144.25 g/mol) and polarity. For lipid membrane studies, employ fluorescence-based assays (e.g., Fura-2/AM staining) to track intracellular distribution, as demonstrated in calcium signaling experiments . For organic solvents, test miscibility in toluene, hexane, or ethyl acetate, noting phase separation thresholds at varying concentrations .
Q. What protocols ensure safe handling of this compound in laboratory settings?
Follow hazard class 9 guidelines (UN 3082): use fume hoods for volatilization control (flash point: 80°C) and wear nitrile gloves to prevent dermal absorption . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions due to limited solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in calcium ion flux data induced by this compound across cell types?
Inconsistencies in calcium responses (e.g., 10–1000 µM dose variance ) may stem from cell-specific receptor expression (e.g., OR51B5 in leukemia cells ). Apply pathway inhibitors (e.g., SQ-22536 for adenylate cyclase, EGTA for extracellular calcium chelation) to isolate mechanisms . Normalize data using response cell percentages and time-course analyses (e.g., Fura-2/AM fluorescence decay curves) .
Q. What experimental designs differentiate maternal toxicity from developmental toxicity in this compound studies?
Use Wistar rat models with gestational day (GD) 6–15 exposures . Monitor maternal endpoints (body weight loss, apathy, nasal discharge) at 720–1080 mg/kg-d doses, while assessing fetal malformations via skeletal staining . Include a metabolite control (monoisononyl phthalate) to distinguish parent compound effects from metabolic byproducts .
Q. How do this compound’s physicochemical properties influence its role as a DINP metabolite in toxicity pathways?
this compound’s lipophilicity (log P ~3.5) facilitates cellular uptake, contributing to DINP’s developmental toxicity via oxidative stress or receptor antagonism . Compare in vitro toxicity thresholds (e.g., NOAEL 720 mg/kg-d ) with in vivo DINP data, adjusting for metabolic clearance rates using pharmacokinetic modeling .
Q. What strategies address discrepancies in reported dose levels for this compound in toxicology studies?
Reconcile conflicting data (e.g., Hellwig and Jackh 1997 ) by standardizing dose units (mmol/kg vs. mg/kg) and verifying administration methods (gavage vs. dietary). Use supplemental experiments at intermediate doses (e.g., 7.5 mmol/kg) to refine LOAEL/NOAEL values .
Q. How can researchers evaluate the contribution of this compound to endocrine disruption relative to other phthalate metabolites?
Employ transcriptional activation assays (e.g., PPARγ or estrogen receptor luciferase reporters) . Compare this compound’s potency to monoesters like MINP, using concentration-response curves and molecular docking simulations to identify binding affinities .
Methodological Notes
- Calcium Imaging : Optimize Fura-2/AM loading times (30–60 min) and use ratiometric measurements to minimize photobleaching artifacts .
- Toxicity Thresholds : Apply the Benchmark Dose (BMD) approach for non-linear dose responses, as recommended by the U.S. CPSC .
- Metabolite Tracking : Use isotopic labeling (e.g., ¹⁴C-isononyl alcohol) to quantify metabolic fate in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
